molecular formula C11H12N2O B1626878 1-ethyl-3-methylquinoxalin-2(1H)-one CAS No. 73148-14-8

1-ethyl-3-methylquinoxalin-2(1H)-one

Cat. No. B1626878
CAS RN: 73148-14-8
M. Wt: 188.23 g/mol
InChI Key: YPQOEHPFAFQSIE-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.



Molecular Structure Analysis

This would involve studying the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.



Chemical Reactions Analysis

This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.



Physical And Chemical Properties Analysis

This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

1. Structural and Spectroscopic Analysis

  • X-Ray Diffraction and UV-Vis Spectroscopy : 1-ethyl-3-methylquinoxaline-2-thione, closely related to your compound of interest, exhibits significant biological activity. It has been studied using X-ray diffraction and UV-Vis spectroscopy, revealing its crystal structure and electronic properties, important for biomedical applications (Benallal et al., 2020).

2. Synthesis and Functionalization

  • Synthesis Processes : The synthesis of 3-ethylquinoxalin-2(1H)-one, a derivative of the compound , has been developed using o-phenylenediamine and ethyl 2-oxobutanoate. This process allows the transformation of the ethyl group into various functional groups, leading to the creation of diverse derivatives (Mamedov et al., 2005).

3. Application in Medicinal Chemistry

  • Antiviral Agents : Novel quinoxaline derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HCV, HBV, HSV-1, and HCMV. Certain derivatives have shown potent activity and selectivity, highlighting the potential of quinoxaline compounds in antiviral research (Elzahabi, 2017).
  • Antitubercular Agents : Derivatives of quinoxaline have been assessed for their potential in treating tuberculosis. Some compounds have shown significant antitubercular potencies, suggesting the utility of these derivatives in the development of new tuberculosis treatments (Das et al., 2010).

4. Photophysical and Electrochemical Applications

  • Photosensitizers for TiO2 Surface : Quinoxaline-2(1H)-one derivatives have been synthesized as donor-acceptor compounds, exhibiting potential as charge-transfer photosensitizers for TiO2 surfaces in solar energy applications (Caicedo et al., 2017).

5. Corrosion Inhibition

  • Steel Corrosion Inhibition : The compound 6-methylquinoxalin-2(1H)-one has been studied for its inhibitory action on steel corrosion in acidic media. With high efficiency rates, it suggests the use of quinoxaline derivatives in corrosion protection (Forsal et al., 2010).

Safety And Hazards

This would involve studying the compound’s toxicity, flammability, and environmental impact.


Future Directions

This would involve speculating on potential future research directions, such as new synthetic methods, applications, or biological activities.


properties

IUPAC Name

1-ethyl-3-methylquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-3-13-10-7-5-4-6-9(10)12-8(2)11(13)14/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQOEHPFAFQSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20512554
Record name 1-Ethyl-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-methylquinoxalin-2(1H)-one

CAS RN

73148-14-8
Record name 1-Ethyl-3-methylquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20512554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5.4 g (39.6 mM) of N-ethylbenzene-1,2-diamine and 2.76 ml (39.6 mM) of 2-oxopropanoic acid in 200 ml of methanol were refluxed for 8 h. The solvent was removed under vacuum. The residue was further purified by silica gel column chromatography, using dichloromethane, followed by dichloromethane/dimethylketone (95/5) as eluant to give 4.2 g of 1-ethyl-3-methyl-quinoxalin-2(1H)-one as a yellow solid. Yield: 56.7%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
H Benzeid, L Vendier, Y Ramli, B Garrigues… - … Section E: Structure …, 2008 - scripts.iucr.org
The asymmetric unit of the title compound, C11H12N2O, contains two independent molecules. In the crystal structure, intermolecular C—H⋯O hydrogen bonds link the molecules. There …
Number of citations: 6 scripts.iucr.org
F El-Hajjaji, B Zerga, M Sfaira, M Taleb… - Journal of Materials and …, 2014 - Citeseer
The inhibitive effect of four quinoxaline derivatives named 1-ethyl-3-methylquinoxalin-2 (1H)-one (Et-NQ= O), 1-benzyl-3-methylquinoxalin-2 (1H)-one (Bz-NQ= O), 3-methyl-1-prop-2-…
Number of citations: 33 citeseerx.ist.psu.edu
B Garrigues, L Vendier, H Benzeid, Y Ramli… - Acta Crystallographica …, 2008 - hal.science
1-Ethyl-3-methylquinoxalin-2(1H)-one - Archive ouverte HAL Accéder directement au contenu Accéder directement à la navigation Toggle navigation HAL HAL - Archives …
Number of citations: 0 hal.science
Y Karzazi, ME Belghiti, F El-Hajjaji, S Boudra… - J. Mater. Environ …, 2016 - researchgate.net
Quantum chemical calculations using the density functional theory (DFT) at the B3LYP/6-31G (d, p) level were performed ontwo quinoxaline derivatives named: 1-ethyl-3-…
Number of citations: 18 www.researchgate.net
A Zarrouk, H Zarrok, Y Ramli, M Bouachrine… - Journal of Molecular …, 2016 - Elsevier
The corrosion inhibition efficiency of 3,7-dimethyl-1-(prop-2-yn-1-yl)quinoxalin-2(1H)-one (DPQO) on carbon steel in 1.0 M HCl solution has been investigated using, potentiodynamic …
Number of citations: 140 www.sciencedirect.com
MM El-Deeb, NS Abdel-Shafi… - Int. J. Electrochem …, 2018 - electrochemsci.org
(6-Phenyl-pyridazin-3-ylsulfanyl)-acetic acid ethyl ester (PPS-A) and 4-(6-Phenyl-pyridazin-3-ylsulfanyl)-butyric acid ethyl ester (PPS-B) are synthesized and characterized as novel S-…
Number of citations: 13 electrochemsci.org
F Liu, ZP Ye, YZ Hu, J Gao, L Zheng… - The Journal of …, 2021 - ACS Publications
Aiming at the valuable methylation process, readily available and inexpensive N,N,N′,N′-tetramethylethylenediamine (TMEDA) was first identified as a new methyl source in …
Number of citations: 10 pubs.acs.org
S Zhang, C Zhou, M Zhang, Y Zhao, B Yuan, B Yang… - Dyes and …, 2023 - Elsevier
The detection of nerve agents has been the focus of research due to their extreme threat for human health and safety. In this paper, the quinoxalinone-based squaraine (NESQ) and …
Number of citations: 2 www.sciencedirect.com
L Wang, J Zhao, Y Sun, HY Zhang… - European Journal of …, 2019 - Wiley Online Library
A direct C–H alkylation of quinoxalinones at the C‐3 position with sodium alkylsulfinates and phenyliodine(III) dicarboxylates has been developed under catalyst‐free conditions. A …
H Benzeid, Y Ramli, L Vendier, EM Essassi… - … Section E: Structure …, 2009 - scripts.iucr.org
The ten-membered fused ring of the title compound, C12H10N2O, is essentially planar in the two independent molecules of the asymmetric unit (rms deviations = 0.012 and 0.015 Å). …
Number of citations: 5 scripts.iucr.org

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